3-Phenoxybenzaldehyde chemical properties and structure elucidation
3-Phenoxybenzaldehyde chemical properties and structure elucidation
An In-depth Technical Guide to 3-Phenoxybenzaldehyde: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and key experimental protocols related to 3-Phenoxybenzaldehyde. This compound is a critical intermediate in the synthesis of various synthetic pyrethroid insecticides, making its thorough understanding essential for professionals in agrochemical and pharmaceutical development.[1][2]
Chemical and Physical Properties
3-Phenoxybenzaldehyde is a clear, light yellow to amber liquid.[1] It is characterized by its insolubility in water and solubility in various organic solvents, including alcohol, benzene, and toluene.[1] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [3][4][5] |
| Molecular Weight | 198.22 g/mol | [3][4][5] |
| Boiling Point | 169-169.5 °C at 11 mmHg | [1][3][4] |
| 184 °C at 14 mmHg | [6] | |
| Melting Point | 13 °C (55.4 °F) | [7] |
| Density | 1.147 g/mL at 25 °C | [1][3][4] |
| Refractive Index (n20/D) | 1.595 | [1][3][4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |
| CAS Number | 39515-51-0 | [1][3][4] |
Structure Elucidation
The molecular structure of 3-Phenoxybenzaldehyde is confirmed through a combination of modern spectroscopic techniques. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR (Proton NMR): The ¹H NMR spectrum of 3-Phenoxybenzaldehyde exhibits distinct signals corresponding to the different types of protons. The aldehydic proton (CHO) appears as a singlet at a significantly downfield chemical shift, typically around 9.9 ppm.[8] The aromatic protons on the two benzene rings resonate in the range of 7.0 to 7.6 ppm, showing complex splitting patterns due to spin-spin coupling.[8]
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, often around 193 ppm.[9] The aromatic carbons, including those bonded to the ether oxygen, resonate in the typical aromatic region of approximately 110-160 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Phenoxybenzaldehyde shows characteristic absorption bands:
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A strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.
-
Absorption bands in the 3000-3100 cm⁻¹ region due to C-H stretching of the aromatic rings.
-
A distinct C-H stretch for the aldehyde proton is typically observed around 2850 cm⁻¹ and 2750 cm⁻¹ .
-
Strong bands around 1200-1250 cm⁻¹ are indicative of the C-O-C asymmetric stretching of the ether linkage.
-
Peaks in the 1400-1600 cm⁻¹ range are due to C=C stretching vibrations within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Phenoxybenzaldehyde, the electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 198, corresponding to the molecular weight of the compound.[8] Common fragment ions observed include those resulting from the loss of the formyl group (-CHO) at m/z = 169 and the phenoxy group (-OC₆H₅) at m/z = 105.[8]
Caption: Workflow for Spectroscopic Structure Elucidation.
Experimental Protocols
Synthesis via Ullmann Condensation
One common method for synthesizing 3-Phenoxybenzaldehyde involves the reaction of m-hydroxybenzaldehyde with bromobenzene.[10]
Methodology:
-
Salification: In a reaction vessel, mix m-hydroxybenzaldehyde (1.0 mol), N,N-dimethylformamide (DMF) as the solvent, and anhydrous potassium carbonate (1.2 mol).[10]
-
Heat the mixture to 90-100°C and stir for 1 hour to facilitate the formation of the potassium phenoxide intermediate.[10]
-
Condensation: While maintaining the temperature at 90-100°C, add bromobenzene (1.05 mol) dropwise to the reaction mixture.[10]
-
Continue stirring the mixture at this temperature for 2-4 hours to allow the substitution reaction to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).[10]
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.[10] The filtrate is then subjected to fractional distillation under reduced pressure. Collect the fraction boiling at 170-190°C to obtain pure 3-Phenoxybenzaldehyde.[10]
Caption: Synthesis Workflow via Ullmann Condensation.
Purification via Bisulfite Adduct Formation
A highly effective method for purifying crude 3-Phenoxybenzaldehyde involves the reversible formation of a solid bisulfite adduct.[11]
Methodology:
-
Adduct Formation: Dissolve the crude 3-Phenoxybenzaldehyde in a suitable solvent like chlorobenzene.[11] Prepare an aqueous solution of sodium bisulfite (e.g., 20% w/w).[11]
-
Add a phase-transfer catalyst, such as benzyltriethylammonium chloride, to the bisulfite solution.[11]
-
Slowly add the crude aldehyde solution to the stirred bisulfite solution at room temperature over a period of 2 hours.[11]
-
The 3-Phenoxybenzaldehyde bisulfite adduct will precipitate as a crystalline solid.
-
Isolation: Collect the solid adduct by filtration and wash it with an organic solvent (e.g., toluene) to remove non-aldehydic impurities.[11]
-
Decomposition: Decompose the adduct to regenerate the pure aldehyde. This can be achieved by treating the solid adduct with either a base (e.g., sodium carbonate solution) or an acid (e.g., dilute HCl), or by heating the adduct in a suitable solvent system.[11]
-
Extraction: Extract the liberated pure 3-Phenoxybenzaldehyde with an organic solvent (e.g., toluene). Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by distillation to yield the purified product.[11]
Caption: Purification Workflow for 3-Phenoxybenzaldehyde.
Role in Synthesis
3-Phenoxybenzaldehyde is a cornerstone intermediate in the industrial synthesis of several Type II pyrethroid insecticides. These include widely used products like deltamethrin, cypermethrin, and fenvalerate.[1] The general pathway involves the reaction of 3-Phenoxybenzaldehyde with a cyanide source to form a cyanohydrin, which is then esterified with a suitable acid chloride (e.g., DV-acid chloride) to yield the final pyrethroid.
Caption: General Pathway for Pyrethroid Synthesis.
References
- 1. 3-Phenoxybenzaldehyde | 39515-51-0 [chemicalbook.com]
- 2. Cas 39515-51-0,3-Phenoxy-benzaldehyde | lookchem [lookchem.com]
- 3. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]
- 4. 3-Phenoxybenzaldehyde 98 39515-51-0 [sigmaaldrich.com]
- 5. 3-Phenoxybenzaldehyde | 39515-51-0 | FP26888 | Biosynth [biosynth.com]
- 6. 3-Phenoxybenzaldehyde 39515-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Phenoxybenzaldehyde(39515-51-0) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 11. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
